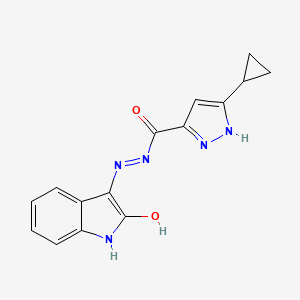![molecular formula C15H20N2O2 B5667657 2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol](/img/structure/B5667657.png)
2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from basic aromatic compounds or amino acids. A typical approach involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate to prepare derivatives of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, which can then be further modified to introduce various functional groups, including the ethyl(2-hydroxyethyl)amino moiety (Jentsch et al., 2018).
Molecular Structure Analysis
Molecular structure analysis involves elucidating the arrangement of atoms within a molecule and predicting its chemical behavior. Density Functional Theory (DFT) studies, for example, provide insights into the equilibrium geometry, energy levels, and electronic structure of quinoline derivatives. These analyses help understand the molecular basis of the compound's reactivity and interactions with biological targets (Halim & Ibrahim, 2017).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, enabling the synthesis of complex molecules with potential biological activities. These reactions include nucleophilic substitutions, cyclizations, and modifications of functional groups to enhance the compound's pharmacological properties. The reactivity of these compounds is often studied to develop new drugs and materials (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).
Physical Properties Analysis
The physical properties of "2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol" and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in drug development. These properties are determined using various analytical techniques, including melting point analysis, solubility tests, and X-ray crystallography, to ensure optimal bioavailability and efficacy (Kaptı, Dengiz, & Balci, 2016).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards other chemicals, and stability under different conditions, define the compound's suitability for pharmaceutical applications. Studies often focus on the compound's interaction with biological targets, its metabolism, and its potential as a therapeutic agent. The design and synthesis of quinoline derivatives aim to enhance these properties for specific applications (Carling et al., 1997).
特性
IUPAC Name |
2-[[ethyl(2-hydroxyethyl)amino]methyl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-17(6-7-18)10-12-9-15(19)13-8-11(2)4-5-14(13)16-12/h4-5,8-9,18H,3,6-7,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNXQNPQWOPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=O)C2=C(N1)C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667580.png)
![methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5667584.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5667599.png)
![1-(4-fluorobenzyl)-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5667617.png)
![rel-(4aS,8aS)-2-{2-[3-(1H-imidazol-1-yl)propoxy]benzyl}octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5667627.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5667640.png)


![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5667668.png)
![N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5667683.png)
![ethyl 4-[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)amino]piperidine-1-carboxylate](/img/structure/B5667684.png)